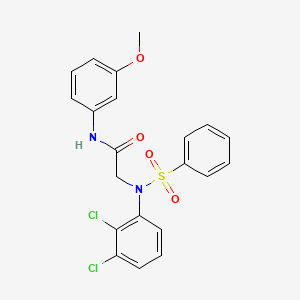
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823A, is a compound with potential therapeutic applications. This compound belongs to the class of glycineB antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and have been implicated in several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A acts as a glycineB antagonist, which means it binds to the glycine site of the NMDA receptor and prevents the binding of glycine, an essential co-agonist of the receptor. By modulating the activity of the NMDA receptor, N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A can affect various physiological processes, including synaptic plasticity, learning, and memory. The exact mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A is still being studied, but it is believed to involve the regulation of calcium influx into neurons and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has been shown to have several biochemical and physiological effects. It can modulate the activity of the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In addition, N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. However, the exact biochemical and physiological effects of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has several advantages for lab experiments. It is a potent and selective glycineB antagonist, which means it can be used to selectively modulate the activity of the NMDA receptor. N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has also been synthesized in both racemic and enantiopure forms, which allows for the study of its stereochemistry and its effects on biological systems. However, N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can limit its availability for research studies. In addition, the exact mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A is still being studied, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its effects on other physiological processes, such as pain and anxiety. In addition, future research could focus on the development of new compounds based on the structure of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A, with improved selectivity and potency for the glycineB site of the NMDA receptor. Finally, the exact mechanism of action of N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A could be further elucidated, which would provide a better understanding of its biochemical and physiological effects.
Applications De Recherche Scientifique
N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has also been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. In addition, N~2~-(3-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 49823A has been studied for its effects on learning and memory, and has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-3-13-7-4-5-10-16(13)19-17(21)12-20(24(2,22)23)15-9-6-8-14(18)11-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNENKSCHLSGRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-6-methyl-3-[7-(2-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B3732446.png)
![N-{4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3732451.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3732458.png)
![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3732485.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3732500.png)
![methyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B3732504.png)
![5-[4-methoxy-3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3732505.png)
![5-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3732531.png)
![3-methyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3732536.png)
![4-nitro-2-[4-(1-piperidinylcarbonyl)-1,2,5-thiadiazol-3-yl]phenol](/img/structure/B3732543.png)
![N-(4-chlorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3732545.png)
![N-(2,4-dichlorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3732553.png)